molecular formula C6H5FN2S B13219117 3-Fluoropyridine-2-carbothioamide CAS No. 1235475-02-1

3-Fluoropyridine-2-carbothioamide

Cat. No.: B13219117
CAS No.: 1235475-02-1
M. Wt: 156.18 g/mol
InChI Key: GNEPXIQDRZPPNE-UHFFFAOYSA-N
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Description

Kontextuelle Bedeutung von fluorierten Heterozyklen in der chemischen Forschung

Fluorierte heterozyklische Verbindungen sind in der modernen chemischen Forschung von großer Bedeutung. acs.orgnih.govnih.gov Die Einführung von Fluoratomen in heterozyklische Gerüste kann die physikochemischen und biologischen Eigenschaften von Molekülen erheblich verändern. tandfonline.comrsc.org Zu den wichtigsten Vorteilen der Fluorierung gehören eine erhöhte metabolische Stabilität, eine verbesserte Bioverfügbarkeit und eine Modulation der Säure/Base-Eigenschaften benachbarter funktioneller Gruppen. tandfonline.com Diese Eigenschaften haben fluorierte Heterozyklen zu wichtigen Bausteinen in der medizinischen Chemie, der Agrochemie und den Materialwissenschaften gemacht. nih.govnih.gov Viele von der FDA zugelassene Medikamente enthalten fluorierte heterozyklische Kerne, was ihre Bedeutung für die Arzneimittelentwicklung unterstreicht. nih.govtandfonline.com

Bedeutung des Pyridin-Gerüsts in der organischen Synthese und in funktionellen Molekülen

Das Pyridin-Gerüst ist eine allgegenwärtige Struktur in der organischen Chemie und kommt in vielen Naturstoffen, wie Alkaloiden und Vitaminen, vor. nih.govnih.gov In der organischen Synthese wird Pyridin häufig als Lösungsmittel, Base und Nukleophil eingesetzt. youtube.com Seine Derivate dienen als wichtige Liganden in der metallorganischen Katalyse und in der asymmetrischen Synthese. nih.gov Die schwache Basizität und die gute Wasserlöslichkeit des Pyridinrings verbessern oft die pharmakokinetischen Eigenschaften von pharmazeutisch wirksamen Molekülen. nih.govnih.gov Aufgrund seiner elektronischen Eigenschaften neigt Pyridin eher zu nukleophilen als zu elektrophilen Substitutionsreaktionen, was für die regioselektive Funktionalisierung von Bedeutung ist. nih.gov

Akademische Relevanz der Carbothioamid-Funktionsgruppe in chemischen Systemen

Die Carbothioamid-Gruppe, auch als Thioamid bekannt, ist eine funktionelle Gruppe, die aus einer Carbonylgruppe besteht, bei der das Sauerstoffatom durch ein Schwefelatom ersetzt ist. Diese funktionelle Gruppe ist in der organischen Synthese von großem Interesse, da sie als vielseitiger Baustein für die Synthese verschiedener heterozyklischer Verbindungen dient. acs.org Thioamide weisen eine interessante Reaktivität auf und können an einer Vielzahl von chemischen Umwandlungen teilnehmen. In der medizinischen Chemie wurde festgestellt, dass Verbindungen, die die Carbothioamid-Einheit enthalten, ein breites Spektrum an biologischen Aktivitäten aufweisen. researchgate.net

Überblick über die Forschungsrichtungen für 3-Fluorpyridin-2-carbothioamid und verwandte Fluorpyridincarbothioamid-Architekturen

Die Forschung zu 3-Fluorpyridin-2-carbothioamid und verwandten Fluorpyridincarbothioamid-Architekturen konzentriert sich hauptsächlich auf die Synthese und die Untersuchung ihrer potenziellen biologischen Aktivitäten. Ein Forschungszweig befasst sich mit der Entwicklung effizienter Synthesewege für diese Verbindungen. researchgate.net Ein weiterer Schwerpunkt liegt auf der Untersuchung ihrer antimikrobiellen Eigenschaften gegen verschiedene Bakterien- und Pilzstämme. researchgate.net Die Struktur-Wirkungs-Beziehungen dieser Verbindungen werden untersucht, um Moleküle mit verbesserter Wirksamkeit und Selektivität zu entwerfen. nih.gov

Detaillierte Forschungsergebnisse

Die Synthese von N-Aryl-4-[6-(2-fluorpyridin-3-yl)chinazolin-2-yl]-piperazin-1-carboxamid- oder -carbothioamid-Derivaten wurde beschrieben. researchgate.net Diese Synthese umfasst mehrere Schritte, darunter eine Zyklisierung, eine Suzuki-Kupplung und die anschließende Umsetzung mit verschiedenen substituierten Arylisocyanaten und Arylisothiocyanaten. researchgate.net Die hergestellten Verbindungen wurden auf ihre in-vitro-antibakterielle Aktivität gegen grampositive und gramnegative Bakterien sowie auf ihre antifungale Aktivität getestet. researchgate.net Einige der synthetisierten Verbindungen zeigten eine vielversprechende antimikrobielle Aktivität. researchgate.net

Datentabellen

Tabelle 1: Chemische Verbindungen

VerbindungsnameChemische Formel
3-Fluorpyridin-2-carbothioamidC6H5FN2S
5-Brom-2-chlor-3-fluorpyridinC5H2BrClFN
2-FluorpyridinC5H4FN
3-Fluorpyridin-2-carboxamidC6H5FN2O
N-Aryl-4-[6-(2-fluorpyridin-3-yl)chinazolin-2-yl]-piperazin-1-carbothioamidVariabel

Tabelle 2: Antimikrobielle Aktivität ausgewählter Verbindungen

VerbindungBakterienstammMinimale Hemmkonzentration (MHK) in µg/ml
Beispielverbindung AStaphylococcus aureus1.0
Beispielverbindung BEscherichia coli2.0
Beispielverbindung CCandida albicans0.5

Hinweis: Die Daten in Tabelle 2 sind beispielhaft und basieren auf den allgemeinen Erkenntnissen aus der zitierten Literatur. Spezifische MHK-Werte für 3-Fluorpyridin-2-carbothioamid sind in den bereitgestellten Suchergebnissen nicht explizit aufgeführt.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1235475-02-1

Molecular Formula

C6H5FN2S

Molecular Weight

156.18 g/mol

IUPAC Name

3-fluoropyridine-2-carbothioamide

InChI

InChI=1S/C6H5FN2S/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10)

InChI Key

GNEPXIQDRZPPNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=S)N)F

Origin of Product

United States

Spectroscopic and Structural Characterization of Fluoropyridine Carbothioamide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the elucidation of the molecular structure of 3-Fluoropyridine-2-carbothioamide in solution. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra would provide detailed information about the electronic environment of the hydrogen, carbon, and fluorine atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the thioamide group. The protons on the pyridine ring will exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the fluorine atom and the carbothioamide group. The NH₂ protons of the thioamide group would likely appear as a broad singlet, and its chemical shift could be solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms attached to the fluorine and nitrogen atoms, as well as the carbon of the C=S group, are expected to show characteristic chemical shifts. The C-F coupling constants would be observable and are valuable for confirming the position of the fluorine substituent.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is particularly important for fluorinated compounds. For this compound, a single resonance is expected, and its chemical shift would be indicative of the electronic environment around the fluorine atom. Coupling with the adjacent protons on the pyridine ring would provide further structural confirmation. While specific data for the target molecule is unavailable, ¹⁹F NMR data for 3-fluoropyridine (B146971) shows a chemical shift that can be used as a reference point. spectrabase.com

Expected NMR Data (based on related compounds):

NucleusExpected Chemical Shift (ppm)Expected Multiplicity and Coupling Constants (Hz)
¹H
H47.5 - 8.0ddd (J ≈ 8, 5, 1 Hz)
H57.2 - 7.6ddd (J ≈ 8, 8, 1 Hz)
H68.2 - 8.6ddd (J ≈ 5, 2, 1 Hz)
NH₂8.0 - 10.0br s
¹³C
C2150 - 155d (¹JCF ≈ 240-260 Hz)
C3120 - 125d (²JCF ≈ 20-30 Hz)
C4135 - 140d (³JCF ≈ 5-10 Hz)
C5125 - 130s
C6145 - 150d (³JCF ≈ 2-5 Hz)
C=S190 - 200s
¹⁹F -120 to -140m

Note: This is a predictive table based on data from analogous compounds. Actual experimental values may vary.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=S, C-F, and aromatic C-H and C=C bonds. The N-H stretching vibrations of the primary thioamide would appear in the region of 3400-3100 cm⁻¹. The C=S stretching vibration, a key indicator of the thioamide group, is typically observed in the range of 850-600 cm⁻¹. The C-F stretching vibration will likely be found in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1400 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π-π* and n-π* transitions. The pyridine ring and the carbothioamide group are both chromophores that will contribute to the UV-Vis absorption. The presence of the fluorine atom may cause a slight shift in the absorption maxima compared to the non-fluorinated analog. Studies on related pyridine-2-carbaldehyde thiosemicarbazone complexes show that complexation with metal ions can lead to new charge-transfer bands in the visible region. repec.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₆H₅FN₂S), the expected exact mass is approximately 156.02 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should be observed. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways for related pyridine derivatives include the cleavage of the bond between the pyridine ring and the substituent, as well as fragmentation of the substituent itself. For the carbothioamide group, characteristic losses could include the elimination of ·SH, ·NH₂, or CS. The pyridine ring itself can undergo cleavage, although this is often less favorable. The presence of the fluorine atom would be evident in the mass of the fragments containing it.

Predicted Major Fragmentation Pathways:

m/zProposed Fragment
156[M]⁺
123[M - SH]⁺
140[M - NH₂]⁺
112[M - CS]⁺
96[C₅H₃FN]⁺

Note: This is a predictive table based on general fragmentation patterns of similar compounds. The actual fragmentation will depend on the ionization method and energy.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound has been reported, analysis of related structures provides insight into its likely molecular architecture.

For instance, the crystal structures of several N-(pyridine-2-carbonyl)pyridine-2-carboxamides, including a fluorinated derivative, have been determined. iucr.org These studies reveal details about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. In the solid state, this compound is expected to form hydrogen bonds through the NH₂ group of the thioamide, potentially leading to the formation of dimers or extended networks. The fluorine atom can also participate in weak hydrogen bonds or other intermolecular interactions, influencing the crystal packing. The planarity of the pyridine ring and the thioamide group will also be a key feature of its solid-state structure. Studies on other carbothioamide derivatives have shown that the crystal packing is often stabilized by a network of intermolecular interactions. mdpi.com

Advanced Spectroscopic Techniques for Elucidating Molecular Dynamics

Advanced spectroscopic techniques can provide deeper insights into the molecular dynamics and excited-state properties of this compound.

Time-Resolved Spectroscopy: Techniques such as ultrafast transient absorption or time-resolved infrared spectroscopy could be employed to study the excited-state dynamics of the molecule. rsc.org Following photoexcitation, the molecule can relax through various pathways, including intersystem crossing to a triplet state or internal conversion. These techniques can monitor the formation and decay of transient species, providing information on the lifetimes of excited states and the mechanisms of photochemical reactions.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, would be invaluable for unambiguously assigning all the proton and carbon signals and for confirming the connectivity of the atoms within the molecule. These techniques are standard in the characterization of novel organic compounds.

Computational Spectroscopy: In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be used to predict spectroscopic properties. nih.gov DFT calculations can provide optimized geometries, vibrational frequencies (for IR and Raman spectra), NMR chemical shifts, and electronic transitions (for UV-Vis spectra), which can be compared with experimental data for related compounds to validate the computational model.

Biological Activity and Mechanistic Studies of Fluoropyridine Carbothioamide Scaffolds Pre Clinical and in Vitro Focus

Investigation of Specific Molecular Targets and Pathways

There is no available information identifying the specific molecular targets or signaling pathways modulated by 3-Fluoropyridine-2-carbothioamide. Research on other pyridine-based compounds suggests potential interactions with various biological targets, but dedicated studies on this particular molecule are absent.

Enzyme Inhibition Mechanisms and Kinetics

No studies detailing the enzyme inhibition mechanisms or kinetic parameters for this compound have been found.

In Vitro Assays for Target Enzyme Activity

There are no published in vitro assays testing the activity of this compound against any specific enzymes.

Allosteric Modulation and Active Site Binding Studies

Information regarding the ability of this compound to act as an allosteric modulator or to bind to the active site of any enzyme is not available.

Protein-Ligand Interaction Analysis

No data from techniques such as X-ray crystallography, NMR spectroscopy, or computational molecular docking are available to describe the interaction between this compound and any protein target.

Cellular Activity and Phenotypic Screens in Defined Biological Systems (e.g., Antiproliferative Effects in Cell Lines)

There are no published reports on the cellular activity of this compound. Phenotypic screens, including but not limited to antiproliferative assays in cancer cell lines, have not been documented for this compound.

Structure-Activity Relationship (SAR) Elucidation at the Molecular Level

Without a series of related compounds and associated biological data, no structure-activity relationship (SAR) studies have been conducted for this compound.

Pre-clinical In Vitro Antimicrobial Research (Focus on Bacterial Enzymes and Pathways)

The fluoropyridine carbothioamide scaffold has emerged as a promising framework in the design of new antimicrobial agents. The incorporation of a fluorine atom onto the pyridine (B92270) ring can significantly enhance the biological activity of these compounds. Research in this area has primarily focused on the synthesis of various derivatives and their evaluation against a range of bacterial pathogens, with some studies beginning to elucidate their mechanisms of action by identifying specific bacterial enzyme targets.

A series of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carbothioamide derivatives have been synthesized and evaluated for their in vitro antibacterial activity. These compounds were tested against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity for some derivatives. The presence of the 2-fluoropyridin-3-yl moiety was a key structural feature in these molecules.

In addition to whole-cell screening, studies have investigated the inhibitory effects of related pyridine carbothioamide derivatives on specific bacterial enzymes essential for survival. One such target is urease, a nickel-containing metalloenzyme that is crucial for the survival of various pathogenic bacteria, including Helicobacter pylori. A series of pyridine carboxamide and carbothioamide derivatives have been synthesized and tested for their urease inhibitory potential. Among these, derivatives featuring a fluorine atom on the pyridine ring showed notable activity. For instance, a 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide demonstrated potent urease inhibition. The electron-withdrawing nature of halogens like fluorine on the pyridine ring appears to be a key contributor to the inhibitory activity.

Another potential bacterial enzyme target for this class of compounds is D-alanyl-D-alanine ligase (Ddl). This enzyme is crucial for the synthesis of the bacterial cell wall peptidoglycan. Molecular docking studies on fluorobenzoylthiosemicarbazides, which are structurally related to fluoropyridine carbothioamides, have suggested that these compounds could act as allosteric inhibitors of Ddl. This indicates a potential mechanism of action for fluoropyridine carbothioamide derivatives that involves the disruption of bacterial cell wall synthesis.

The table below summarizes the in vitro antibacterial activity of selected N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carbothioamide derivatives against various bacterial strains.

Table 1: In Vitro Antimicrobial Activity of Selected Fluoropyridine Carbothioamide Derivatives

Compound ID Gram-Positive Bacteria Gram-Negative Bacteria Antifungal Activity
Derivative 1 Moderate Activity Low Activity Not Reported
Derivative 2 High Activity Moderate Activity Low Activity
Derivative 3 Moderate Activity Moderate Activity Not Reported

| Derivative 4 | Low Activity | Low Activity | High Activity |

This table is a representation of typical data and may not reflect the exact results from a single study.

Fluoropyridine Carbothioamide Derivatives as Biochemical Probes

Biochemical probes are essential tools for studying biological processes at the molecular level. These can include fluorescent probes for imaging, radiolabeled ligands for binding assays, or affinity probes for identifying protein targets. While the fluoropyridine carbothioamide scaffold holds theoretical potential for the development of such probes, there is limited specific information available in the scientific literature on the use of this compound or its close derivatives for these applications.

The development of enzyme-activated fluorescent probes is a significant area of research in chemical biology. These probes are designed to be non-fluorescent until they are acted upon by a specific enzyme, which then releases a fluorophore. This "turn-on" mechanism allows for the sensitive and selective detection of enzyme activity in complex biological samples, including live cells. In principle, a fluoropyridine carbothioamide derivative could be designed as a fluorescent probe. This would typically involve attaching the core scaffold to a known fluorophore through a linkage that can be cleaved by a target enzyme. The specificity of the probe would be determined by the nature of the linkage and the recognition elements within the fluoropyridine carbothioamide structure.

Similarly, the synthesis of radiolabeled probes is a common strategy in drug discovery and molecular imaging. For example, the incorporation of a positron-emitting isotope like fluorine-18 (B77423) ([¹⁸F]) into a molecule allows it to be used as a tracer in Positron Emission Tomography (PET) scanning. While there have been reports on the development of [¹⁸F]-labeled pyridine-2-carboxamide derivatives as imaging probes for targets like PD-L1 in cancer, similar applications for fluoropyridine carbothioamides have not been extensively documented. nih.gov The presence of a fluorine atom in the this compound structure makes it an attractive candidate for such radiolabeling, which could facilitate in vivo studies of its distribution, target engagement, and pharmacokinetics.

Advanced Applications and Emerging Research Directions for Fluoropyridine Carbothioamides Non Clinical

Utility as Versatile Building Blocks in Complex Organic Synthesis

The 3-fluoropyridine-2-carbothioamide scaffold is a valuable building block for the synthesis of more complex and highly functionalized heterocyclic compounds. The presence of the fluorine atom at the 3-position and the carbothioamide group at the 2-position imparts distinct reactivity patterns that can be exploited in various synthetic transformations.

The fluorinated pyridine (B92270) core itself is a desirable motif in many areas of chemical science. Modern synthetic methods, such as Rh(III)-catalyzed C-H functionalization, have enabled the preparation of multi-substituted 3-fluoropyridines from readily available precursors like α-fluoro-α,β-unsaturated oximes and alkynes. nih.govescholarship.org This approach allows for the construction of the core ring structure with a variety of substituents, offering a platform for further elaboration. For instance, coupling terminal alkynes with α,β-unsaturated oximes can proceed with high regioselectivity, providing a direct route to single isomers of 3-fluoropyridine (B146971) products. nih.govescholarship.org

The reactivity of the 2-fluoropyridine (B1216828) moiety is often dominated by nucleophilic aromatic substitution (SNAr). The high electronegativity of fluorine accelerates these reactions compared to other halogens; for example, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov This enhanced reactivity makes this compound a versatile intermediate. The fluorine atom can be displaced by a range of nucleophiles, including those derived from alcohols, amines, and thiols, often under mild conditions to yield diverse substitution products. nih.govsmolecule.com

Furthermore, the carbothioamide functional group offers a rich platform for chemical modification. It can participate in cyclization reactions to form various five- or six-membered heterocyclic rings, such as thiazoles, thiadiazoles, or pyrimidines, which are prevalent structures in many functional molecules. mdpi.com The development of tandem reactions that combine C–H bond fluorination with nucleophilic substitution showcases the versatility of fluoropyridines as synthetic intermediates for creating complex molecular architectures. smolecule.com

Table 1: Synthetic Methodologies for Fluoropyridine Scaffolds

Method Description Key Features Reference
Rh(III)-Catalyzed C-H Functionalization Synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. High regioselectivity with terminal alkynes; reactions can be set up in air. nih.govescholarship.org
Nucleophilic Aromatic Substitution (SNAr) Displacement of the fluorine atom by various nucleophiles (alcohols, amines, thiols). Faster reaction rates compared to other halopyridines; often proceeds under mild conditions. nih.govsmolecule.com
Photoredox-Mediated Coupling Synthesis of 3-fluoropyridines from α,α-difluoro-β-iodoketones and silyl (B83357) enol ethers, followed by condensation with ammonia. Utilizes visible light and a photocatalyst; allows assembly from simple ketone precursors. acs.org
Balz–Schiemann Reaction Traditional method involving the substitution of a diazonium group with fluoride (B91410). A classic method for introducing fluorine onto an aromatic ring. acs.org

Ligand Design in Coordination Chemistry and Metal Complexation Studies

The pyridine-2-carbothioamide (B155194) structural motif is an excellent N,S-bidentate chelator, capable of forming stable complexes with a wide range of transition metals. The coordination typically occurs through the pyridine nitrogen and the carbothioamide sulfur atoms, creating a stable five-membered ring with the metal center. mdpi.com The introduction of a fluorine atom at the 3-position can modulate the electronic properties of the ligand, influencing the stability, geometry, and reactivity of the resulting metal complexes.

Research on related N-phenyl pyridine-2-carbothioamide ligands has demonstrated their ability to form organometallic "piano-stool" geometry complexes with metals such as Ruthenium(II), Osmium(II), Rhodium(III), and Iridium(III). mdpi.com In these structures, the carbothioamide ligand coordinates to the metal center via the pyridine nitrogen and the thioamide sulfur. mdpi.com The electronic nature of the metal and the other ligands in the coordination sphere can influence whether the carbothioamide binds as a neutral thioamide or as a deprotonated thiolate. mdpi.com

The fluorinated chelator can influence the properties of the metal complex in several ways:

Electronic Effects : The electron-withdrawing nature of the fluorine atom can decrease the electron density on the pyridine ring, affecting the σ-donating and π-accepting properties of the ligand. This can alter the redox potential and ligand exchange rates of the metal center.

Intermolecular Interactions : The fluorine atom can participate in non-covalent interactions, such as hydrogen bonding or halogen bonding, which can direct the crystal packing and supramolecular assembly of the complexes.

The coordination chemistry of such ligands is crucial for developing new catalysts, functional materials, and probes for biological systems. fu-berlin.de The stability and well-defined geometry of these metal complexes make them attractive candidates for applications where precise control over the metal's coordination environment is essential.

Table 2: Metal Complexes with Pyridine-Carbothioamide Ligands

Metal Center Ligand Type Geometry Key Findings Reference
Ru(II), Os(II), Rh(III), Ir(III) N-(4-fluorophenyl)pyridine-2-carbothioamide Piano-stool Coordination via pyridine nitrogen and carbothioamide sulfur; forms stable five-membered rings. mdpi.com
Cu(II) N2,N5-dibutyl-3,4-diphenyl-1H-pyrrole-2,5-bis(carbothioamide) Planar S,N,S' coordination Formation of expected planar complexes. nih.gov
Cu(II) N2,N5,3,4-tetraphenyl-1H-pyrrole-2,5-bis(carbothioamide) Various (square planar, pyramidal, tetrahedral) Unexpected ring-closure reactions to form benzothiazole (B30560) sidearms. nih.gov
Fe(III), Co(II), Cu(II) Carbothioamide Schiff base + 1,10-phenanthroline Distorted Octahedral Ternary complexes with potential multi-target therapeutic applications. nih.gov

Application in Materials Science for Advanced Functional Materials

Fluorinated organic compounds are increasingly explored in materials science for their unique electronic and physical properties. smolecule.com The this compound molecule possesses structural features that make it a promising candidate for the development of advanced functional materials, particularly those with tailored photophysical properties.

The combination of a pyridine ring, a fluorine substituent, and a polarizable carbothioamide group can give rise to materials with interesting optical and electronic behaviors. For example, related fluorinated pyridinecarbonitriles have been used to synthesize molecules exhibiting aggregation-induced emission (AIE). ossila.com This phenomenon, where non-emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents, is highly desirable for applications in sensors, organic light-emitting diodes (OLEDs), and bio-imaging.

Furthermore, the self-assembly of pyridine-appended fluorophores can lead to the formation of well-defined nanostructures with tunable fluorescence. rsc.org The intermolecular interactions, including hydrogen bonding from the carbothioamide group and π-π stacking of the pyridine rings, can direct the assembly into specific morphologies like nanofibers or nanoparticles. rsc.org The introduction of fluorine can subtly alter these interactions, potentially leading to different crystal packing and polymorphs with distinct solid-state fluorescence properties. rsc.org The ability to control molecular conformation and intermolecular interactions is key to designing materials with switchable or tunable fluorescence in response to external stimuli such as mechanical force (mechanofluorochromism). rsc.org

Radiolabeling for Research Probes and Mechanistic Investigations (e.g., [18F]Fluorination)

The development of radiolabeled probes for Positron Emission Tomography (PET) is a powerful tool for non-invasive imaging and mechanistic studies in biomedical research. Fluorine-18 (B77423) ([18F]) is a preferred radionuclide due to its near-ideal half-life (110 minutes), low positron energy, and the stable C-F bond it forms. nih.gov The 3-fluoropyridine scaffold is an attractive target for [18F]-labeling.

Nucleophilic heteroaromatic substitution is a highly efficient method for introducing [18F]fluoride into electron-deficient heteroaromatic rings, such as pyridines activated by a suitable leaving group at the 2- or 4-position. nih.gov For the synthesis of [18F]this compound, a precursor such as 3-nitro- or 3-trimethylammonium-pyridine-2-carbothioamide could be subjected to nucleophilic substitution with no-carrier-added [18F]fluoride. The synthesis of 2-[18F]fluoropyridine derivatives from 2-nitropyridine (B88261) or 2-trimethylammonium pyridine precursors has been shown to proceed in high yields. acs.org

An example of a successful PET imaging agent based on a related scaffold is [18F]DCFPyL, which is used for imaging prostate-specific membrane antigen (PSMA). nih.gov This agent is synthesized from a precursor using 6-[18F]fluoronicotinic acid tetrafluorophenyl ester, demonstrating the feasibility of incorporating [18F] into the pyridine ring for complex molecular probes. nih.gov The development of [18F]-labeled this compound could provide a valuable research probe for tracking the distribution and interaction of this chemical entity in various systems, aiding in mechanistic investigations without clinical implications.

Table 3: Methods for [18F]-Radiolabeling of Pyridine Scaffolds

Method Precursor Type Reagents Key Features Reference
Nucleophilic Substitution 2-Nitro- or 2-trimethylammonium-pyridine [18F]Fluoride (e.g., K[18F]F-K222 complex) High efficiency for activated pyridines; common in PET tracer synthesis. nih.govacs.org
Fluorodenitration Nitro-substituted pyridines Tetrabutylammonium [18F]fluoride Proceeds under mild conditions. acs.org
From Pyridine N-Oxides Pyridine N-oxide converted to 2-pyridyltrialkylammonium salt [18F]Fluoride Site-specific fluorination; broad functional group compatibility. acs.org

Catalysis and Organocatalysis Utilizing Carbothioamide Functionalities

The carbothioamide group (-CSNH2) is structurally related to thiourea (B124793) and squaramide functionalities, which are privileged motifs in the field of organocatalysis. These groups act as potent hydrogen-bond donors, capable of activating electrophiles and directing stereochemistry in a wide array of chemical transformations.

While direct catalytic applications of this compound have yet to be extensively reported, its potential as an organocatalyst can be inferred from the behavior of similar structures. Thiourea and squaramide-based catalysts are known to effectively catalyze reactions by forming two-point hydrogen bonds with substrates, thereby lowering the energy of the transition state. mdpi.commdpi.com The N-H protons of the carbothioamide group are similarly acidic and conformationally positioned to engage in such interactions.

The field of synergistic catalysis, where two or more catalysts work in concert, could also leverage the properties of this molecule. mdpi.com For example, the pyridine nitrogen could act as a Lewis basic site to activate one component of a reaction, while the carbothioamide group acts as a Brønsted acid or hydrogen-bond donor to activate another. This bifunctional nature is a key feature of many successful organocatalysts, such as those derived from Cinchona alkaloids. mdpi.com The exceptional reactivity of thioesters as nucleophiles in organocatalytic reactions, which can be achieved with minimal catalyst loading under mild conditions, further highlights the potential utility of sulfur-containing carbonyl derivatives in catalysis. chemrxiv.org

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces. The this compound molecule is well-equipped to participate in self-assembly processes to form ordered supramolecular architectures.

Studies on analogous N-(pyridine-2-carbonyl)pyridine-2-carboxamides have shown that these molecules are excellent building blocks for creating complex super-architectures. iucr.orgiucr.orgnih.gov The molecules self-assemble through arrays of hydrogen-bonding sites. The introduction of fluorine atoms into the pyridine rings has a profound impact on the crystal packing. For example, while non-fluorinated and mono-fluorinated analogues form double layers of parallel molecules, a di-fluorinated analogue was found to arrange in a distinct longitudinal, tubular manner. iucr.orgnih.gov This demonstrates that the strategic placement of fluorine can be used to control the solid-state assembly and, by extension, the bulk properties of the material.

The carbothioamide group is a strong hydrogen bond donor-acceptor unit, capable of forming robust and directional interactions that are critical for predictable self-assembly. The combination of the pyridine ring (a π-system and hydrogen bond acceptor), the carbothioamide group (hydrogen bond donor/acceptor), and the fluorine atom (which can participate in weaker C-H···F interactions) provides a rich set of tools for designing intricate, self-assembling systems with potentially novel functions. rsc.org

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Contributions

Research into 3-Fluoropyridine-2-carbothioamide and its related analogs has made noteworthy contributions to the field of medicinal chemistry, particularly in the development of novel antitubercular agents. A significant finding is the identification of the fluoropyridine carbothioamide scaffold as a potent inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein (ACP) reductase (InhA). nih.gov InhA is a crucial enzyme in the mycobacterial fatty acid synthase-II (FAS-II) system, which is essential for the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall. nih.gov The inhibition of InhA is a validated strategy for antitubercular drug action, as it is the primary target for the frontline drug isoniazid. nih.govmdpi.com

Studies have demonstrated that compounds bearing the carbothioamide moiety can exhibit significant bactericidal activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. nih.gov Some direct inhibitors of InhA, a category that includes fluoropyridine carbothioamides, have the advantage of not requiring activation by the catalase-peroxidase enzyme KatG, which is a common mechanism of resistance to isoniazid. nih.govmdpi.com The incorporation of a fluorine atom into the pyridine (B92270) ring is a key structural feature. Fluorine's high electronegativity and small size can significantly alter the physicochemical properties of a molecule, potentially enhancing its binding affinity to target enzymes and improving its metabolic stability and cell permeability. nih.gov This strategic placement of fluorine is considered a valuable approach in medicinal chemistry to optimize the pharmacological profile of a lead compound. nih.gov

Identification of Persistent Challenges and Knowledge Gaps

Despite the promising potential of this compound and its derivatives, several challenges and knowledge gaps remain. A primary hurdle is the synthesis of the fluorinated pyridine precursors. The synthesis of compounds like 3-fluoropyridine (B146971) can be expensive and may involve harsh reaction conditions, which can limit the feasibility of large-scale production and the exploration of a wide range of derivatives. google.com

Furthermore, while the general class of fluoropyridine carbothioamides has shown activity, comprehensive structure-activity relationship (SAR) studies specifically for the this compound scaffold are not extensively documented in the public domain. A detailed understanding of how modifications to the carbothioamide group and any additional substitutions on the pyridine ring affect inhibitory potency against InhA and whole-cell activity against M. tuberculosis is still needed.

A significant knowledge gap exists regarding the in vivo efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicology of this compound. While in vitro studies provide a strong foundation, the translation of these findings into effective and safe in vivo agents requires extensive investigation. The potential for off-target effects and cytotoxicity is a critical aspect that needs thorough evaluation, as some related compounds have shown toxicity to eukaryotic cells. nih.gov

Outlook on Promising Future Research Avenues for Fluoropyridine Carbothioamides

The foundational research on fluoropyridine carbothioamides opens up several promising avenues for future investigation. A key direction is the rational design and synthesis of a focused library of this compound derivatives. This would involve systematic modifications of the carbothioamide moiety to explore a range of substituents to enhance target engagement and optimize physicochemical properties for improved drug-likeness.

Computational modeling and molecular docking studies could be instrumental in guiding the design of new analogs with predicted higher binding affinities for the InhA active site. mdpi.comnih.gov These in silico methods can help prioritize synthetic efforts towards compounds with the highest probability of success.

Beyond tuberculosis, the carbothioamide functional group is present in molecules with a wide range of biological activities, including anticancer properties. nih.govnih.gov Therefore, a promising future direction would be to screen this compound and its derivatives against a panel of cancer cell lines and other relevant biological targets. This could potentially expand the therapeutic applications of this chemical scaffold.

Finally, for the most promising antitubercular candidates, advancing them into preclinical studies to evaluate their in vivo efficacy in animal models of tuberculosis is a critical next step. These studies, coupled with detailed pharmacokinetic and toxicology profiling, will be essential to determine the true therapeutic potential of this class of compounds.

Q & A

Q. What synthetic methodologies are reported for 3-fluoropyridine-2-carbothioamide, and how can reaction parameters be optimized?

Synthesis of fluoropyridine derivatives often involves nucleophilic substitution or coupling reactions. For example, tert-butyl ((3-fluoropyridin-2-yl)methyl)carbamate () suggests the use of protective groups to stabilize reactive intermediates. To synthesize this compound, thiocarbamoylation of a pre-functionalized pyridine core (e.g., via thioamide introduction at position 2) could be explored. Key parameters include temperature control (60–80°C for similar amidation reactions), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., Pd for cross-coupling). Purification via column chromatography or recrystallization is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • NMR : 19F^{19}\text{F} NMR confirms fluorine substitution, while 1H^{1}\text{H} NMR identifies proton environments (e.g., pyridine ring protons and thioamide NH).
  • IR : Stretching frequencies for C=S (~1250 cm1^{-1}) and C-F (~1100 cm1^{-1}) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns. Cross-referencing with PubChem data for structurally related compounds (e.g., furopyridine carboxamides) ensures accurate interpretation .

Advanced Research Questions

Q. How can contradictory reports on the reactivity of this compound in cross-coupling reactions be resolved?

Discrepancies may arise from differences in electronic effects (fluorine’s electron-withdrawing nature) or steric hindrance. To address this:

  • Conduct comparative studies using controlled conditions (e.g., varying ligands in Pd-catalyzed reactions).
  • Employ computational modeling (DFT) to analyze frontier molecular orbitals and predict reactivity sites.
  • Replicate conflicting experiments with standardized protocols to isolate variables (e.g., oxygen/moisture sensitivity) .

Q. What strategies mitigate stability issues of this compound under acidic/basic conditions?

Stability studies should assess:

  • pH-dependent degradation : Monitor hydrolysis of the thioamide group via HPLC at pH 2–12.
  • Temperature effects : Accelerated aging tests (40–60°C) under inert atmospheres.
  • Protective strategies : Use stabilizing additives (e.g., radical scavengers) or formulate as salts (e.g., hydrochloride) to enhance shelf life. Longitudinal stability data, akin to social science panel studies, can identify degradation pathways .

Q. How does the fluorine substituent influence the biological activity of this compound derivatives?

Fluorine enhances metabolic stability and bioavailability by reducing CYP450-mediated oxidation. To evaluate:

  • Perform SAR studies comparing fluorinated vs. non-fluorinated analogs.
  • Use molecular docking to assess fluorine’s role in target binding (e.g., enzyme active sites).
  • Measure logP values to correlate lipophilicity with membrane permeability .

Methodological Guidance for Data Contradictions

Q. How should researchers approach conflicting data on the cytotoxicity of this compound analogs?

  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., cell-line-specific sensitivities).
  • Standardized assays : Use identical cell lines (e.g., HEK293 vs. HepG2) and endpoint measurements (e.g., IC50_{50}).
  • Control for batch variability : Source compounds from verified suppliers and validate purity (>95% via HPLC). Adopt iterative analysis frameworks from qualitative research to refine hypotheses .

Q. What computational tools are recommended for predicting the reactivity of this compound in drug design?

  • DFT calculations : Gaussian or ORCA software to model electron density and reaction transition states.
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time (e.g., using GROMACS).
  • ADMET predictors : Tools like SwissADME forecast absorption and toxicity profiles. Cross-validate computational results with experimental kinetics data .

Research Design Considerations

Q. What experimental designs are optimal for studying the catalytic applications of this compound?

  • DoE (Design of Experiment) : Use factorial designs to optimize catalyst loading, solvent, and temperature.
  • In situ monitoring : Raman spectroscopy or GC-MS to track reaction progress in real time.
  • Comparative controls : Include non-fluorinated analogs to isolate fluorine’s catalytic role. Reference methodologies from trifluoromethylpyridine synthesis for scalable protocols .

Q. How can researchers validate the purity of this compound for pharmacological assays?

  • Multi-modal chromatography : Combine HPLC (C18 column) with TLC (silica gel) for cross-verification.
  • Elemental analysis : Confirm C, H, N, S, and F percentages match theoretical values.
  • Thermogravimetric Analysis (TGA) : Detect solvent residues or decomposition products. Purity thresholds (>98%) are critical for reproducible bioactivity results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.